![molecular formula C16H17FN2O2 B7504839 [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone, also known as FMPFM, is a novel compound with potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is not fully understood. However, it has been suggested that [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone acts as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. Additionally, [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been demonstrated to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Advantages and Limitations for Lab Experiments
One advantage of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is its high selectivity for the dopamine D2 receptor and 5-HT1A receptor. This selectivity reduces the risk of off-target effects and enhances the specificity of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's actions. However, [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's limited solubility in water and other polar solvents can pose challenges for its use in certain experimental settings.
Future Directions
Future research on [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, the development of more efficient synthesis methods and modifications of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's chemical structure could lead to the discovery of new compounds with enhanced pharmacological properties. Finally, the evaluation of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's safety and efficacy in human clinical trials could pave the way for its use as a therapeutic agent for various psychiatric disorders.
Synthesis Methods
The synthesis of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone involves a multistep process that begins with the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorobenzyl)piperazine. This intermediate is then reacted with furan-3-carboxaldehyde to produce [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has potential applications in scientific research as it has been shown to exhibit antipsychotic and antidepressant-like effects in animal models. It has also been demonstrated to have anxiolytic and analgesic properties. [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's potential as a therapeutic agent for the treatment of various psychiatric disorders is an area of active research.
properties
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-15-4-2-1-3-13(15)11-18-6-8-19(9-7-18)16(20)14-5-10-21-12-14/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDCXZJRXEMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.